Delta-4,6-cholestadienol (30 mg)
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Overview
Description
Preparation Methods
Delta-4,6-cholestadienol is typically synthesized from cholesta-1,4,6-trien-3-one through a series of chemical reactions. The synthetic route involves hydrogenation, deprotection, and metallocene-catalyzed reactions . The preparation process requires advanced organic synthesis techniques and specialized equipment.
Chemical Reactions Analysis
Delta-4,6-cholestadienol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce Delta-4,6-cholestadienol to its corresponding alcohol.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Delta-4,6-cholestadienol has several scientific research applications:
Mechanism of Action
The mechanism of action of Delta-4,6-cholestadienol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can modulate the activity of enzymes involved in cholesterol synthesis and metabolism. It may also interact with nuclear receptors, influencing gene expression and cellular functions . The exact molecular targets and pathways are still under investigation, but its potential therapeutic effects are promising .
Comparison with Similar Compounds
Delta-4,6-cholestadienol can be compared with other similar steroidal compounds, such as:
Cholestane: This compound is a saturated derivative of cholesterol, lacking the double bonds present in Delta-4,6-cholestadienol.
The uniqueness of Delta-4,6-cholestadienol lies in its specific double bond configuration, which may influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H44O |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19?,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
KIULDMFHZZHYKZ-KZGUJWDYSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C |
Origin of Product |
United States |
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